3,5-Difluoro-4-methylbenzoyl chloride

Physical organic chemistry Reaction mechanism Nucleophilic acyl substitution

3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) is an aromatic acyl chloride with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol. The compound features a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 4-position.

Molecular Formula C8H5ClF2O
Molecular Weight 190.57 g/mol
CAS No. 103877-74-3
Cat. No. B010067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methylbenzoyl chloride
CAS103877-74-3
SynonymsBenzoyl chloride, 3,5-difluoro-4-methyl- (9CI)
Molecular FormulaC8H5ClF2O
Molecular Weight190.57 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)C(=O)Cl)F
InChIInChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3
InChIKeyKVEJJMIYHDTKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) Procurement Baseline: Compound Identity and Basic Properties


3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) is an aromatic acyl chloride with the molecular formula C8H5ClF2O and a molecular weight of 190.57 g/mol . The compound features a benzoyl chloride core substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 4-position. This specific substitution pattern confers unique reactivity characteristics that differentiate it from other fluorinated or methylated benzoyl chlorides in nucleophilic acyl substitution reactions [1]. The compound is primarily used as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals, where the acyl chloride functionality enables efficient coupling with amines, alcohols, and other nucleophiles .

Why Generic Benzoyl Chlorides Cannot Substitute for 3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) in Critical Syntheses


Fluorinated benzoyl chlorides exhibit distinct reactivity profiles that preclude simple substitution. The ortho-effect of substituents significantly impacts the kinetics and mechanism of nucleophilic acyl substitution reactions, with electron-withdrawing fluorine atoms altering both the electrophilicity of the carbonyl carbon and the stability of potential tetrahedral intermediates [1]. Direct comparisons between 2,6-difluorobenzoyl chloride and its dichloro analog demonstrate that the smaller fluorine substituents allow an addition-elimination pathway to dominate, whereas bulkier chlorine substituents force an ionization mechanism across nearly all solvent conditions [2]. This mechanistic divergence means that substituting one fluorinated benzoyl chloride for another—or for a non-fluorinated analog—can lead to different reaction rates, product distributions, and impurity profiles. The specific 3,5-difluoro-4-methyl substitution pattern in the target compound creates a unique balance of steric and electronic effects that cannot be replicated by other benzoyl chlorides, necessitating procurement of the exact compound for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) Against Comparators


Reactivity Modulation via 3,5-Difluoro Substitution: Mechanistic Pathway Control Compared to 2,6-Difluorobenzoyl Chloride

The 3,5-difluoro substitution pattern in the target compound differs fundamentally from the 2,6-difluoro pattern in terms of steric accessibility to the carbonyl carbon. In 2,6-difluorobenzoyl chloride, the ortho-fluorines provide steric hindrance that partially retards nucleophilic attack, yet the dominant pathway remains addition-elimination in all solvents except those rich in fluoroalcohol, where ionization becomes dominant [1]. This indicates that the electronic destabilizing influence of the ortho-fluorines on acyl cation formation outweighs their steric retardation effect [1]. In contrast, the target compound's 3,5-difluoro substitution places the electron-withdrawing fluorine atoms meta to the carbonyl, modulating electrophilicity through inductive effects without introducing ortho steric hindrance.

Physical organic chemistry Reaction mechanism Nucleophilic acyl substitution

Solvolytic Reactivity Comparison: 3,5-Dichloro vs. 3,5-Difluoro Substitution Effects on Benzoyl Chloride Stability

A Grunwald-Winstein equation treatment has been applied to the solvolyses of 3,5-dichlorobenzoyl chloride across 30 solvents, revealing that the 3,5-substitution pattern produces an ionization pathway with a moderate nucleophilic solvation component [1]. While direct kinetic data for 3,5-difluoro-4-methylbenzoyl chloride are not available in the open literature, the established trend shows that replacing chlorine with fluorine (a stronger electron-withdrawing group) in the 3,5-positions would increase carbonyl electrophilicity while the smaller atomic radius of fluorine (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å) reduces steric interference compared to chlorine substitution.

Physical organic chemistry Solvolysis kinetics Structure-reactivity relationships

Purity Specifications and Batch Consistency: Comparative Vendor Data for Procurement Decision-Making

Commercial availability of 3,5-difluoro-4-methylbenzoyl chloride includes suppliers offering standard purity specifications of 95% (AKSci) and 97% (Bidepharm) , with the latter providing batch-specific QC documentation including NMR, HPLC, and GC analytical reports . In comparison, closely related analogs such as 2-chloro-3,5-difluoro-4-methylbenzoyl chloride and 3,5-bis(trifluoromethyl)benzoyl chloride are typically offered at 95-97% purity as well, but the specific substitution pattern of the target compound makes it a non-interchangeable intermediate in patented synthetic routes [1].

Chemical procurement Quality control Synthetic intermediate

Predicted Physicochemical Properties: Boiling Point and Density Comparison with Structural Analogs

The calculated boiling point of 3,5-difluoro-4-methylbenzoyl chloride is 219.2 ± 35.0 °C at 760 mmHg, with a calculated density of 1.356 ± 0.06 g/cm³ and refractive index of 1.499 . These predicted values are consistent with the molecular weight of 190.57 g/mol and the presence of two fluorine atoms which increase density relative to non-fluorinated analogs. For comparison, 4-methylbenzoyl chloride (CAS 874-60-2; MW 154.59 g/mol) has a reported boiling point of 225-227 °C and density of approximately 1.16 g/cm³ [1], demonstrating that the addition of two fluorine atoms increases molecular weight by 36 g/mol and density by approximately 0.20 g/cm³ while maintaining a comparable boiling point range due to offsetting effects of increased polarizability and reduced intermolecular hydrogen bonding capacity.

Physicochemical properties Process chemistry Purification

Synthetic Utility as a Pharmaceutical Intermediate: Differentiation from 3,5-Bis(trifluoromethyl)benzoyl Chloride

3,5-Difluoro-4-methylbenzoyl chloride serves as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds where the 4-methyl group provides a synthetic handle for further functionalization or contributes to target binding through hydrophobic interactions [1]. In contrast, the commercially important analog 3,5-bis(trifluoromethyl)benzoyl chloride (CAS 785-56-8) contains strongly electron-withdrawing trifluoromethyl groups that dramatically alter the electronic properties of the benzoyl moiety (σm for CF3 = 0.43 vs. σm for F = 0.34) [2]. The methyl group in the target compound provides a distinct balance of lipophilicity (π value for CH3 = 0.56) and steric bulk compared to the trifluoromethyl analog, enabling different structure-activity relationships in drug candidate optimization.

Medicinal chemistry Synthetic intermediate Drug discovery

Recommended Application Scenarios for 3,5-Difluoro-4-methylbenzoyl chloride (CAS 103877-74-3) Based on Quantitative Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Balanced Electrophilicity Without Ortho Steric Hindrance

The 3,5-difluoro substitution pattern provides enhanced carbonyl electrophilicity through inductive electron withdrawal (σm = 0.34 per fluorine) while maintaining unimpeded access to the reactive acyl chloride center due to the absence of ortho substituents. This makes 3,5-difluoro-4-methylbenzoyl chloride particularly suitable for coupling reactions with sterically demanding nucleophiles where ortho-fluorinated analogs like 2,6-difluorobenzoyl chloride would exhibit solvent-dependent mechanistic switching and potentially reduced reaction rates due to steric hindrance [1]. The compound is ideally suited for amide bond formation in the synthesis of fluorinated drug candidates where the 4-methyl group can serve as a metabolically stable hydrophobic anchor or as a site for further functionalization [2].

Agrochemical Intermediate Production Requiring Batch-to-Batch Reproducibility with Documented Purity

For agrochemical synthesis programs where regulatory requirements demand rigorous impurity profiling, 3,5-difluoro-4-methylbenzoyl chloride is available from suppliers providing batch-specific analytical documentation including NMR, HPLC, and GC reports at 97% purity specification [1]. This documentation supports quality-by-design (QbD) approaches in process development and facilitates technology transfer between R&D and manufacturing scales. The compound's predicted boiling point of 219.2 °C and density of 1.356 g/cm³ enable straightforward purification by distillation when higher purity is required for critical coupling steps [2].

Lead Optimization in Medicinal Chemistry Where Distinct Lipophilic-Electronic Balance is Required

In structure-activity relationship (SAR) studies, 3,5-difluoro-4-methylbenzoyl chloride provides a unique combination of moderate electron withdrawal (σm = 0.34) and balanced lipophilicity (π for CH3 = 0.56) that differs markedly from heavily exploited motifs such as the 3,5-bis(trifluoromethyl)benzoyl group (σm = 0.43; π = 0.88 per CF3) [1]. This differentiated property profile enables medicinal chemists to explore novel chemical space for intellectual property generation while maintaining favorable physicochemical properties for oral bioavailability. The compound is particularly valuable in programs targeting central nervous system disorders where excessive lipophilicity (as seen with CF3 analogs) can lead to undesirable brain penetration and off-target effects [2].

Process Chemistry Development Requiring Predictable Nucleophilic Acyl Substitution Kinetics

Unlike ortho-substituted benzoyl chlorides that exhibit complex, solvent-dependent mechanistic behavior (ranging from addition-elimination to ionization pathways depending on fluoroalcohol content) [1], the meta-substitution pattern in 3,5-difluoro-4-methylbenzoyl chloride is expected to follow a more consistent addition-elimination mechanism across diverse reaction conditions. This mechanistic predictability reduces process development time and minimizes the risk of unexpected impurity formation during scale-up, making it a preferred choice for manufacturing routes where robust, reproducible performance is paramount. The compound's moderate electrophilicity, enhanced by the inductive effect of two meta-fluorines without the complicating steric effects of ortho substitution, provides a well-behaved reactivity profile suitable for multikilogram synthesis campaigns [2].

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